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Compound of Interest

Compound Name: AZD4694

Cat. No.: B1673488 Get Quote

Introduction

AZD4694, also known as NAV4694, is a fluorinated benzofuran derivative developed as a

second-generation Positron Emission Tomography (PET) radioligand for the in vivo imaging

and quantification of cerebral amyloid-β (Aβ) plaques, a core neuropathological hallmark of

Alzheimer's disease (AD).[1][2] Developed to overcome some limitations of earlier amyloid

tracers, AZD4694 exhibits high affinity for Aβ fibrils and a favorable pharmacokinetic profile,

including lower non-specific binding to white matter.[3][4] This technical guide provides an in-

depth overview of the preclinical studies that characterized AZD4694, detailing its binding

properties, pharmacokinetic profile, and the experimental methodologies employed in its

development.

Quantitative Data Summary
The preclinical and early clinical evaluation of AZD4694 yielded key quantitative metrics that

established its potential as a superior Aβ imaging agent. These data are summarized below.
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Parameter Value Species/Model
Experimental
Method

Reference

Binding Affinity

(Kd)
2.3 ± 0.3 nM In vitro Aβ fibrils

Radioligand

binding assay
[1][5]

Binding Affinity

(Ki)
18.5 ± 2.4 nM

In vitro Aβ1-40

fibrils

Competition

binding assay
[6]

Selectivity

450- to 4500-fold

higher for Aβ

fibrils

In vitro

Protein binding

assay against

various

enzymes,

receptors,

transporters, and

ion channels

[6]

White Matter

Binding

40% lower than

[18F]Flutemetam

ol

Sprague-Dawley

rats

In vivo PET

imaging
[3]

Aβ Positivity

Threshold
1.55 SUVR Human

[18F]AZD4694

PET imaging
[4][7]

Experimental Protocols
The characterization of AZD4694 involved a series of in vitro, ex vivo, and in vivo studies. The

methodologies for these key experiments are detailed below.

In Vitro Binding and Autoradiography
Objective: To determine the binding affinity and selectivity of AZD4694 for Aβ plaques in

human brain tissue.

Tissue Preparation: Post-mortem cortical sections from neuropathologically confirmed

Alzheimer's disease patients and healthy controls were used.[1][2]

Radioligand: [3H]AZD4694 was used for these assays.[1]
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Saturation Binding Assay (for Kd):

Brain tissue homogenates were incubated with increasing concentrations of

[3H]AZD4694.

Non-specific binding was determined in the presence of a high concentration of a non-

labeled competing ligand (e.g., unlabeled AZD4694 or PiB).[6]

After incubation, bound and free radioligand were separated by filtration.

Radioactivity of the filters was measured, and data were analyzed using saturation binding

kinetics to calculate the equilibrium dissociation constant (Kd) and maximum binding site

density (Bmax).

Autoradiography:

Cryo-sectioned human AD brain slices were incubated with [3H]AZD4694.[1]

Adjacent sections were incubated with the radioligand plus an excess of a competing

compound to define non-specific binding.

Slides were washed, dried, and apposed to phosphor imaging plates or film.

The resulting images were analyzed to visualize the specific binding of the radioligand to

Aβ plaques in gray matter versus non-specific binding in white matter.[1][2]

Ex Vivo Binding Studies in Transgenic Mice
Objective: To assess the in vivo target engagement and selectivity of AZD4694 in a living

organism.

Animal Model: Aged Tg2576 mice, which overexpress a mutant form of human amyloid

precursor protein (APP) and develop Aβ plaques.[1][3]

Procedure:

[3H]AZD4694 was administered intravenously (i.v.) to the mice.[1]
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At various time points post-injection (e.g., up to 80 minutes), the animals were euthanized,

and their brains were rapidly removed and frozen.[1][3]

Brains were sectioned using a cryostat.

The sections were exposed to phosphor imaging plates to generate autoradiograms.

This method demonstrated the selective and reversible binding of the tracer to Aβ deposits

in the mouse brain.[1]

In Vivo Pharmacokinetic Studies in Rats
Objective: To evaluate the brain uptake and clearance kinetics of AZD4694.

Animal Model: Normal Sprague-Dawley rats.[3]

Procedure:

Unlabeled AZD4694 was administered intravenously.[1]

At sequential time points, blood samples were collected, and animals were euthanized to

collect brain tissue.

Concentrations of AZD4694 in plasma and brain tissue were measured using an

appropriate analytical method (e.g., LC-MS/MS).

The results demonstrated that the compound rapidly entered the brain and was quickly

cleared from normal brain tissue, a desirable characteristic for a PET radioligand.[1][3]

PET Imaging Protocol (Human Studies)
Objective: To quantify Aβ plaque burden in the human brain and validate noninvasive

quantification methods.

Radiosynthesis: [18F]AZD4694 was synthesized for PET imaging, with a radiochemical yield

of approximately 6% and high specific radioactivity (16-290 GBq/μmol).[5]

Image Acquisition:
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Subjects received an intravenous bolus injection of [18F]AZD4694 (mean radioactivity

~203 MBq).[5]

Dynamic PET data were acquired for 93 minutes using a high-resolution research

tomograph (HRRT).[5][8]

For quantitative modeling, arterial blood samples were taken to generate a metabolite-

corrected plasma input function.[5][8]

Image Analysis and Quantification:

PET images were co-registered with the subject's structural MRI.[4]

Standardized Uptake Value Ratios (SUVRs) were calculated, typically for the 40-70 minute

post-injection time window.[4]

The cerebellar gray matter, a region largely devoid of fibrillar Aβ, was used as the

reference region.[4][5]

A cortical composite SUVR was calculated by averaging values from several regions of

interest (e.g., precuneus, prefrontal, parietal, temporal, and cingulate cortices).[4]

Quantitative approaches like the reference Logan method were also applied to provide

valid estimates of amyloid binding without the need for arterial sampling.[5][8]
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Caption: Mechanism of AZD4694 action for Aβ plaque detection.
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Caption: Preclinical development workflow for AZD4694.
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Caption: Simplified amyloid cascade hypothesis, the rationale for AZD4694.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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